Methyl 3-(2-methylphenyl)-3-oxopropanoate

Description

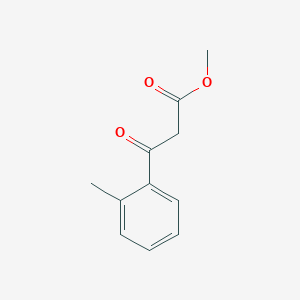

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-methylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIUIMDIPDFRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375092 | |

| Record name | methyl 3-(2-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147501-26-6 | |

| Record name | methyl 3-(2-methylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147501-26-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 3-(2-methylphenyl)-3-oxopropanoate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis of methyl 3-(2-methylphenyl)-3-oxopropanoate, a β-keto ester of interest to researchers and professionals in the fields of organic chemistry and drug development. The synthesis is achieved through a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document outlines the reaction mechanism, presents quantitative data from analogous syntheses, provides a detailed experimental protocol, and includes visualizations of the workflow and reaction pathway.

Core Synthesis: Crossed Claisen Condensation

The synthesis of this compound is accomplished via a crossed Claisen condensation between 2-methylacetophenone and dimethyl carbonate. In this reaction, a strong base, such as sodium hydride, is used to deprotonate the α-carbon of 2-methylacetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate. Subsequent elimination of a methoxide group yields the desired β-keto ester.[1] Dimethyl carbonate is an effective reagent for this transformation as it lacks α-hydrogens, preventing self-condensation.[2]

Data Presentation: Synthesis of Analogous β-Keto Esters

| Ketone Reactant | Carbonate Reactant | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Various Ketones | Diethyl Carbonate | NaH | THF | 6 h | Reflux | 20-88 | [3] |

| Acetone | Diethyl Carbonate | NaH | Ether | 3.5 h | Reflux | Not specified | |

| Acetophenone | Diethyl Carbonate | NaH | Toluene | Not specified | Not specified | ~90 |

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of β-ketoesters.[3]

Materials and Reagents:

-

2-Methylacetophenone (1.0 eq.)

-

Dimethyl Carbonate (4.0 eq.)

-

Sodium Hydride (60% dispersion in mineral oil, 3.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Glacial Acetic Acid

-

10% Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for flash column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under a nitrogen atmosphere.

-

Addition of Reagents: To the flask, add a suspension of sodium hydride (3.0 eq.) in anhydrous THF. To this suspension, add dimethyl carbonate (4.0 eq.).

-

Initiation of Reaction: Slowly add a solution of 2-methylacetophenone (1.0 eq.) in anhydrous THF to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 6 hours.

-

Quenching: After 6 hours, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of glacial acetic acid, followed by 10% hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in petroleum ether.

Characterization:

The final product, this compound, is expected to be a yellow oil. The structure can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons (~4.0 ppm), a singlet for the methyl group on the phenyl ring (~2.4 ppm), and multiplets for the aromatic protons (~7.2-7.8 ppm). The presence of keto-enol tautomerism may result in additional signals.

-

¹³C NMR (CDCl₃): Expected signals would include peaks for the ester carbonyl, ketone carbonyl, methylene carbon, methyl ester carbon, the aromatic methyl carbon, and the aromatic carbons.

-

IR (neat): Characteristic absorptions are expected for the ester C=O stretch (~1740 cm⁻¹) and the ketone C=O stretch (~1685 cm⁻¹).

-

Mass Spectrometry (HRMS): The calculated mass for C₁₁H₁₂O₃ can be confirmed.

Visualizations

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(2-methylphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Methyl 3-(2-methylphenyl)-3-oxopropanoate. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous compounds, particularly other β-keto esters, and established principles of organic chemistry. The presented data and protocols are intended to serve as a well-founded estimation for research and development purposes.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. Molar mass and formula are calculated, while other properties are estimated based on similar structures like methyl benzoylacetate.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molar Mass | 192.21 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 270-290 °C at atmospheric pressure |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and insoluble in water.[1] |

| CAS Number | Not assigned |

Synthesis

A standard and reliable method for the synthesis of this compound is the Crossed Claisen Condensation .[2][3] This reaction involves the condensation of an ester with an α-hydrogen (methyl acetate) with an ester that lacks α-hydrogens (methyl 2-methylbenzoate) in the presence of a strong base.[3]

General synthesis workflow.

Experimental Protocol: Crossed Claisen Condensation

-

Reaction Setup: A solution of methyl 2-methylbenzoate and methyl acetate in an anhydrous, inert solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium methoxide or sodium hydride, is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).[3] The use of an alkoxide base corresponding to the ester's alcohol component is crucial to prevent transesterification.[4]

-

Reaction: The reaction mixture is stirred for several hours until the condensation is complete, which can be monitored by thin-layer chromatography.

-

Workup: The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) to neutralize the base and protonate the resulting β-keto ester enolate.[5]

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is then removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[6]

Spectroscopic Analysis

The structural characterization of this compound would rely on standard spectroscopic techniques. The following sections detail the predicted spectroscopic data.

A key feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[7][8] The enol form is stabilized by conjugation and intramolecular hydrogen bonding.[8] This equilibrium is solvent and temperature-dependent.[9][10] The presence of both tautomers is readily observable by NMR spectroscopy.[7]

Keto-enol tautomerism equilibrium.

Proton NMR is the most effective technique for observing and quantifying the keto-enol tautomer ratio.[8] Distinct signals for both forms are expected as the interconversion is slow on the NMR timescale.[7][9]

| Tautomer | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Keto | ~ 7.8 - 7.2 | m | Aromatic protons |

| ~ 4.0 | s | -COCH₂CO- | |

| ~ 3.7 | s | -OCH₃ | |

| ~ 2.5 | s | Ar-CH₃ | |

| Enol | ~ 12.5 | s (broad) | Enolic -OH |

| ~ 7.6 - 7.1 | m | Aromatic protons | |

| ~ 5.8 | s | Vinylic =CH- | |

| ~ 3.75 | s | -OCH₃ | |

| ~ 2.4 | s | Ar-CH₃ |

Carbon NMR will also show distinct signals for the keto and enol forms.

| Tautomer | Predicted Chemical Shift (δ, ppm) | Assignment |

| Keto | ~ 195 | Ketone C=O |

| ~ 168 | Ester C=O | |

| ~ 140 - 125 | Aromatic C | |

| ~ 52 | -OCH₃ | |

| ~ 46 | -CH₂- | |

| ~ 21 | Ar-CH₃ | |

| Enol | ~ 175 | Ester C=O (conjugated) |

| ~ 172 | Enolic C-OH | |

| ~ 140 - 125 | Aromatic C | |

| ~ 90 | Vinylic =CH- | |

| ~ 51 | -OCH₃ | |

| ~ 20 | Ar-CH₃ |

The IR spectrum will show characteristic absorptions for both the keto and enol tautomers.

| Tautomer | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Keto | ~ 1745 | Ester C=O stretch |

| ~ 1720 | Ketone C=O stretch | |

| ~ 1600, 1480 | Aromatic C=C stretch | |

| ~ 1250, 1100 | C-O stretch | |

| Enol | ~ 3200-2800 (broad) | O-H stretch (intramolecular H-bond) |

| ~ 1650 | C=O stretch (conjugated ester) | |

| ~ 1610 | C=C stretch (enol) |

β-Keto esters typically show a doublet for the two carbonyl groups of the keto form around 1720 and 1740 cm⁻¹.[11] The enol form exhibits a C=O band at a lower frequency, around 1650 cm⁻¹, due to conjugation and hydrogen bonding.[11]

In mass spectrometry with electron ionization (EI), the fragmentation of β-keto esters is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[12][13][14]

| m/z | Predicted Fragment | Fragmentation Pathway |

| 192 | [M]⁺ | Molecular ion |

| 161 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 133 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 119 | [C₉H₁₁]⁺ | McLafferty rearrangement with loss of methyl acetate |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene derivatives |

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |

Experimental Protocols for Spectroscopic Analysis

Sample Preparation: For NMR analysis, dissolve the sample in a deuterated solvent (e.g., CDCl₃). For IR analysis, the sample can be analyzed as a neat liquid between salt plates.[15] For GC-MS, dilute the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire standard proton spectra. The ratio of keto to enol tautomers can be determined by integrating the signals of the α-methylene protons of the keto form and the vinylic proton of the enol form.[8]

-

¹³C NMR: Acquire proton-decoupled ¹³C spectra to observe the distinct carbonyl and vinylic carbons of each tautomer.

IR Spectroscopy:

-

Instrument: Fourier-transform infrared (FTIR) spectrometer.

-

Technique: A thin film of the liquid sample is placed between two NaCl or KBr plates.[15]

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) is typically used to ensure good separation.[16][17]

-

MS Detection: Use electron ionization (EI) at 70 eV.[18]

Conclusion

References

- 1. CAS 614-27-7: Methyl benzoylacetate | CymitQuimica [cymitquimica.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Methyl 3-(2-methylphenyl)-3-oxopropanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for Methyl 3-(2-methylphenyl)-3-oxopropanoate. Due to the limited availability of comprehensive public data for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for acquiring such data. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Expected Spectroscopic Features

This compound possesses a key structural scaffold composed of a methyl ester, a ketone, and a 2-methylphenyl group. This arrangement dictates its characteristic spectroscopic signatures.

Structure:

A comprehensive spectroscopic analysis would involve ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm this structure.

Quantitative Spectroscopic Data

A thorough search of public scientific databases did not yield a complete, published dataset for this compound. Therefore, the following tables present expected chemical shifts and absorption bands based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These values should be considered predictive and require experimental verification.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | Multiplet | 4H | Aromatic protons (2-methylphenyl group) |

| ~ 4.0 | Singlet | 2H | -CH₂- (methylene protons) |

| ~ 3.7 | Singlet | 3H | -OCH₃ (methyl ester protons) |

| ~ 2.5 | Singlet | 3H | Ar-CH₃ (aromatic methyl protons) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 195 | C=O (ketone) |

| ~ 168 | C=O (ester) |

| ~ 138 | Aromatic C (quaternary, attached to CH₃) |

| ~ 132 - 126 | Aromatic CH |

| ~ 135 | Aromatic C (quaternary, attached to C=O) |

| ~ 52 | -OCH₃ (methyl ester) |

| ~ 45 | -CH₂- (methylene) |

| ~ 21 | Ar-CH₃ (aromatic methyl) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1685 | Strong | C=O stretch (ketone) |

| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1200 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 161 | [M - OCH₃]⁺ |

| 133 | [M - COOCH₃]⁺ |

| 119 | [CH₃C₆H₄CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Thin Film (for oils): A drop of the neat liquid is placed between two KBr or NaCl plates.

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds. Electron Ionization (EI) is a standard ionization technique.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC-MS Analysis:

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

-

Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5ms).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized, typically by a 70 eV electron beam in EI mode.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a synthesized organic compound.

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Data of Methyl 3-(2-methylphenyl)-3-oxopropanoate

Introduction

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for methyl 3-(2-methylphenyl)-3-oxopropanoate. These predictions are based on the analysis of similar structures and standard chemical shift values. The numbering of the atoms for the purpose of data assignment is shown in Figure 1.

Figure 1. Chemical structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | ~2.40 | s | 3H | - |

| H-b | ~3.95 | s | 2H | - |

| H-c | ~3.75 | s | 3H | - |

| H-d | ~7.80 | d | 1H | ~7.6 |

| H-e | ~7.40 | t | 1H | ~7.6 |

| H-f | ~7.25 | t | 1H | ~7.6 |

| H-g | ~7.30 | d | 1H | ~7.6 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~195 |

| C-2 | ~45 |

| C-3 | ~168 |

| C-4 | ~52 |

| C-5 | ~135 |

| C-6 | ~138 |

| C-7 | ~126 |

| C-8 | ~132 |

| C-9 | ~131 |

| C-10 | ~128 |

| C-11 | ~21 |

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for a compound like this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

2. Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.[1]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[1]

-

Shim the magnetic field to achieve a homogeneous field and sharp NMR signals.[1]

3. Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[1]

-

¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.[1]

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.[1]

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.[1]

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.[1]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities and coupling constants to determine the connectivity of the atoms.

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a small organic molecule.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound, a standardized experimental protocol for data acquisition, and a logical workflow for NMR analysis. While experimental data for this specific molecule is not currently available in public databases, the predicted data and methodologies presented here offer a solid foundation for researchers working with this and structurally related compounds. The provided information is intended to aid in the synthesis, characterization, and quality control processes within a research and development setting.

References

Mass spectrometry of Methyl 3-(2-methylphenyl)-3-oxopropanoate

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-(2-methylphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of this compound, a β-keto ester of interest in synthetic chemistry and drug discovery. This document outlines the predicted fragmentation patterns under electron ionization (EI), presents a general experimental protocol for its analysis, and summarizes its key molecular properties.

Molecular Properties

A foundational understanding of the molecular characteristics of this compound is essential for interpreting its mass spectrum.

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5441-21-4 |

| Structure | (Image of the chemical structure of this compound) |

Predicted Electron Ionization (EI) Mass Spectrum

The primary fragmentation pathways for this compound are anticipated to be:

-

Alpha-Cleavage: Fission of the bonds adjacent to the carbonyl groups is a dominant fragmentation mechanism[1]. This can result in the loss of a methoxycarbonyl radical (•COOCH₃) or a methylbenzoyl radical (•COC₆H₄CH₃).

-

McLafferty Rearrangement: As a compound with a carbonyl group and available gamma-hydrogens, it may undergo a McLafferty rearrangement, although this is more common in longer-chain esters[1].

-

Aromatic Ring Fragmentation: The 2-methylphenyl group will also influence the fragmentation, leading to characteristic aromatic ions.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.

| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 192 | Moderate | [C₁₁H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 161 | Moderate | [C₁₀H₉O₂]⁺ | Loss of a methoxy radical (•OCH₃) |

| 133 | Strong | [C₉H₉O]⁺ | Loss of a methoxycarbonyl radical (•COOCH₃) via alpha-cleavage |

| 119 | Strong | [C₈H₇O]⁺ | Loss of the ketene group (CH₂CO) from the [M-OCH₃]⁺ ion |

| 105 | Moderate | [C₇H₅O]⁺ | Loss of a methyl group from the tolyl cation |

| 91 | Strong | [C₇H₇]⁺ | Tropylium ion, characteristic of tolyl-containing compounds |

| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation, from cleavage of the tolyl group |

| 59 | Moderate | [C₂H₃O₂]⁺ | Methoxycarbonyl cation (⁺COOCH₃) |

Experimental Protocol for GC-MS Analysis

A standard protocol for obtaining the mass spectrum of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Sample Preparation

-

Dissolve a small amount of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the prepared solution into the GC-MS system.

Instrumentation and Conditions

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Data Acquisition and Analysis

-

Acquire the data using the instrument's control software.

-

Process the acquired data to obtain the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion and the major fragment ions.

-

Compare the experimental spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

Visualization of Key Processes

To further elucidate the analytical process and the molecular behavior, the following diagrams are provided.

Conclusion

The mass spectrometric analysis of this compound, particularly utilizing GC-MS with electron ionization, is a robust method for its unequivocal identification and characterization. Although a reference spectrum is not widely published, a detailed understanding of the fragmentation patterns of β-keto esters and aromatic compounds allows for a reliable prediction of its mass spectrum. The experimental protocol and fragmentation guide provided herein serve as a valuable resource for researchers and scientists engaged in the analysis of this and structurally related molecules.

References

An In-depth Technical Guide to the Reactivity of Ortho-substituted Phenyl Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of ortho-substituted phenyl beta-keto esters, a class of compounds of significant interest in synthetic chemistry and drug discovery. The presence of substituents at the ortho position of the phenyl ring introduces unique steric and electronic effects that profoundly influence their synthesis, reactivity, and the propensity to undergo various chemical transformations. This document details key reactions, presents quantitative data, outlines experimental protocols, and provides visualizations of reaction mechanisms and workflows to serve as a valuable resource for professionals in the field.

Synthesis of Ortho-substituted Phenyl Beta-Keto Esters

The synthesis of ortho-substituted phenyl beta-keto esters can be achieved through several methods, most notably the Claisen condensation. This reaction involves the condensation of an ortho-substituted acetophenone with a dialkyl carbonate in the presence of a strong base. The choice of base and reaction conditions can significantly impact the yield.

General Synthesis Workflow

The general workflow for the synthesis of ortho-substituted phenyl beta-keto esters via Claisen condensation is depicted below.

Experimental Protocol: Synthesis of Ethyl 2-(2-chlorophenyl)-3-oxobutanoate

This protocol describes the synthesis of a representative ortho-substituted phenyl beta-keto ester.

Materials:

-

2'-Chloroacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in dry toluene under a nitrogen atmosphere, a solution of 2'-chloroacetophenone (1.0 eq) in dry toluene is added dropwise at 0 °C.

-

The mixture is stirred at room temperature for 30 minutes.

-

Diethyl carbonate (2.0 eq) is added, and the reaction mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure ethyl 2-(2-chlorophenyl)-3-oxobutanoate.

Synthesis Yields for Various Ortho-Substituents

The yields of the Claisen condensation are influenced by the nature of the ortho-substituent. Electron-withdrawing groups can sometimes lead to lower yields due to side reactions, while steric hindrance can also play a significant role.

| Ortho-Substituent (X) | Product | Typical Yield (%) |

| -H | Ethyl benzoylacetate | 75-85 |

| -Cl | Ethyl 2-(2-chlorophenyl)-3-oxobutanoate | 65-75 |

| -CH₃ | Ethyl 2-(2-methylphenyl)-3-oxobutanoate | 70-80 |

| -OCH₃ | Ethyl 2-(2-methoxyphenyl)-3-oxobutanoate | 60-70 |

| -NO₂ | Ethyl 2-(2-nitrophenyl)-3-oxobutanoate | 50-60 |

Key Reactions of Ortho-substituted Phenyl Beta-Keto Esters

Ortho-substituted phenyl beta-keto esters are versatile intermediates that can undergo a variety of chemical transformations, including the Japp-Klingemann reaction, cyclization reactions, and decarboxylation.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from β-keto esters and aryldiazonium salts.[1][2] The reaction proceeds via an initial coupling of the diazonium salt to the active methylene group, followed by the cleavage of an acyl or carboxyl group.[1] For β-keto esters, the acyl group is typically cleaved.

The mechanism involves the formation of an azo intermediate, which then undergoes hydrolysis and rearrangement to the final hydrazone product.[2]

Materials:

-

Ethyl 2-(2-chlorophenyl)-3-oxobutanoate

-

Aniline

-

Sodium nitrite

-

Hydrochloric acid (conc.)

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

A solution of aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C.

-

A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to form the benzenediazonium chloride solution.

-

In a separate flask, ethyl 2-(2-chlorophenyl)-3-oxobutanoate (1.0 eq) is dissolved in ethanol, and a solution of sodium acetate (3.0 eq) in water is added. The mixture is cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution is added slowly to the β-keto ester solution with vigorous stirring, keeping the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure hydrazone product.

Cyclization Reactions

Ortho-substituted phenyl beta-keto esters are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The nature of the ortho-substituent often directs the course of the cyclization. For instance, an ortho-amino or ortho-hydroxy group can readily undergo condensation with the keto and ester functionalities.

An ortho-amino substituted phenyl beta-keto ester can undergo an intramolecular cyclization to form a dihydroquinoline derivative.

Decarboxylation

Upon hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid can readily undergo decarboxylation upon heating to yield an ortho-substituted propiophenone. This reaction is a common synthetic strategy to introduce a ketone functionality.

The process involves two main steps: hydrolysis of the ester followed by thermal decarboxylation.

Influence of Ortho-Substituents on Reactivity

The presence of a substituent at the ortho position of the phenyl ring exerts significant steric and electronic effects that modulate the reactivity of the β-keto ester moiety.

-

Steric Effects: A bulky ortho-substituent can hinder the approach of reagents to the carbonyl groups and the active methylene position. This can lead to decreased reaction rates, particularly in reactions involving nucleophilic attack at the carbonyl carbon.

-

Electronic Effects: The electronic nature of the ortho-substituent influences the acidity of the α-protons and the electrophilicity of the carbonyl carbons. Electron-withdrawing groups increase the acidity of the α-protons, facilitating enolate formation. Conversely, electron-donating groups decrease the acidity. These effects can be observed in the kinetics of reactions such as hydrolysis. While specific kinetic data for the hydrolysis of ortho-substituted phenyl beta-keto esters is limited, studies on analogous systems like substituted phenyl benzoates show that ortho-substituents can significantly influence reaction rates through a combination of inductive, resonance, and steric effects.[3]

Spectroscopic Data

The characterization of ortho-substituted phenyl beta-keto esters relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the methylene protons (α-protons) typically appear as a singlet. The chemical shift of these protons is influenced by the ortho-substituent. The aromatic protons exhibit complex splitting patterns characteristic of ortho-substitution. In ¹³C NMR spectra, the two carbonyl carbons (keto and ester) are readily identifiable at the downfield region of the spectrum.

¹³C NMR Chemical Shift Ranges:

| Carbon Environment | Chemical Shift (ppm) |

| C=O (Ketone) | 190 - 210 |

| C=O (Ester) | 165 - 175 |

| Aromatic Carbons | 120 - 150 |

| Methylene Carbon (α-carbon) | 45 - 60 |

| Methoxy/Ethoxy Carbons (ester) | 50 - 65 |

| Methyl Carbon (ester) | 10 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum of a β-keto ester is characterized by two strong absorption bands in the carbonyl region, corresponding to the stretching vibrations of the keto and ester carbonyl groups. The exact positions of these bands can be influenced by the ortho-substituent and by the extent of enolization.

Characteristic IR Absorption Frequencies:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 - 1735 | Strong |

| C=O (Ester) | 1735 - 1750 | Strong |

| C-O (Ester) | 1000 - 1300 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium |

This guide provides a foundational understanding of the reactivity of ortho-substituted phenyl beta-keto esters. The presented data and protocols are intended to aid researchers in the design and execution of synthetic strategies involving these versatile chemical entities. Further investigation into the quantitative effects of a broader range of ortho-substituents on various reactions will continue to enrich our understanding and expand the synthetic utility of this important class of compounds.

References

- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

Tautomerism in β-Keto Esters: A Core Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the keto-enol tautomerism of β-keto esters, detailing its fundamental principles, influencing factors, and profound implications in synthetic chemistry and pharmacology.

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a cornerstone of organic chemistry. In the realm of β-keto esters, this concept manifests as a delicate balance between the keto and enol forms, an equilibrium that dictates the reactivity, physical properties, and biological activity of these versatile molecules. This technical guide provides a comprehensive overview of the core principles of tautomerism in β-keto esters, offering quantitative data, detailed experimental protocols, and visualizations of key concepts to empower researchers, scientists, and drug development professionals in their work.

The Keto-Enol Equilibrium in β-Keto Esters

β-Keto esters exist as a mixture of two tautomeric forms: the keto form, which contains a ketone and an ester functional group separated by a methylene group, and the enol form, characterized by a hydroxyl group and a carbon-carbon double bond in conjugation with the ester carbonyl group. The equilibrium between these two forms is a dynamic process influenced by a variety of factors.[1]

The enol form of β-keto esters is significantly stabilized through two primary electronic effects: conjugation of the C=C double bond with the ester's carbonyl group and the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ketone's carbonyl oxygen.[1] This stabilization is a key reason why β-keto esters exhibit a more substantial enol content compared to simple ketones or esters.[2]

Figure 1: Keto-enol tautomerism in a generic β-keto ester.

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the molecular structure and the surrounding environment. Understanding these factors is crucial for controlling the reactivity and properties of β-keto esters.

-

Solvent Polarity: The polarity of the solvent plays a significant role in determining the predominant tautomer. Non-polar solvents, which cannot engage in hydrogen bonding with the solute, favor the enol form. In these environments, the intramolecular hydrogen bond of the enol tautomer is a dominant stabilizing force. Conversely, polar protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[3] Polar aprotic solvents can also influence the equilibrium, though the effects are often more nuanced.

-

Temperature: Temperature can influence the position of the equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization. By studying the equilibrium constant at different temperatures, the thermodynamic parameters of the process can be determined.

-

Substituents: The nature of the substituents on the β-keto ester backbone can have a profound impact on the keto-enol ratio. Electron-withdrawing groups at the α-position tend to increase the acidity of the α-protons, which can favor enolization. Steric effects also play a role; bulky substituents can destabilize either the keto or enol form, thus shifting the equilibrium.

Quantitative Analysis of Tautomeric Composition

The relative amounts of the keto and enol tautomers can be quantified using various analytical techniques. This data is essential for understanding structure-activity relationships and for predicting the behavior of β-keto esters in different chemical and biological systems.

Data Presentation: Enol Content of β-Keto Esters in Various Solvents

The following tables summarize the percentage of the enol tautomer for several common β-keto esters in a range of solvents with varying polarities.

Table 1: Enol Content (%) of Ethyl Acetoacetate in Various Solvents

| Solvent | Dielectric Constant (ε) | Enol Content (%) |

| Water | 80.1 | 0.4 |

| Methanol | 32.7 | 6.9 |

| Ethanol | 24.6 | 10.3 |

| Acetone | 20.7 | 15.5 |

| Chloroform | 4.8 | 16.2 |

| Toluene | 2.4 | 19.8[3] |

| Hexane | 1.9 | 46.4 |

Table 2: Enol Content (%) of Other β-Keto Esters

| β-Keto Ester | Solvent | Enol Content (%) |

| Methyl Acetoacetate | Neat (liquid) | 4.8 |

| Methyl Acetoacetate | CCl₄ | 13.0 |

| Ethyl Benzoylacetate | Ethanol | 29.2 |

| Ethyl Benzoylacetate | Hexane | 88.5 |

| Ethyl 2-oxocyclopentanecarboxylate | CCl₄ | 2.5 |

| Acetylacetone (for comparison) | Neat (liquid) | 80.0 |

Experimental Protocols for Tautomer Analysis

Accurate determination of the keto-enol ratio is critical. The following sections provide detailed methodologies for the two most common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is the most powerful and widely used method for determining the keto-enol equilibrium. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the β-keto ester into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the desired deuterated solvent.

-

Cap the NMR tube and gently invert several times to ensure complete dissolution and mixing.

-

Allow the sample to equilibrate at a constant temperature for a period of time (this can range from minutes to hours depending on the compound and solvent) to ensure the tautomeric equilibrium has been reached before analysis.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the signals of the minor tautomer.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Integrate the distinct signals corresponding to the keto and enol forms. Key signals to integrate are typically the α-protons of the keto form (a singlet or multiplet) and the vinylic proton of the enol form (a singlet).

-

Calculate the percentage of each tautomer using the following formula, accounting for the number of protons giving rise to each integrated signal: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / Number of Keto α-protons))] * 100

-

Figure 2: Workflow for NMR analysis of keto-enol tautomerism.

Bromination Method (Meyer's Titration)

This classical chemical method relies on the rapid reaction of bromine with the carbon-carbon double bond of the enol tautomer. The amount of bromine consumed is then determined by titration, allowing for the calculation of the enol content.

Protocol for Bromination Titration (Meyer's Method):

-

Reagent Preparation:

-

Prepare a standardized solution of bromine in an appropriate solvent (e.g., methanol).

-

Prepare a standardized solution of sodium thiosulfate.

-

Prepare a solution of potassium iodide and a starch indicator solution.

-

-

Titration Procedure:

-

Accurately weigh a sample of the β-keto ester and dissolve it in a known volume of a suitable solvent.

-

Cool the solution in an ice bath to slow down the rate of tautomer interconversion.

-

Add a known excess of the standardized bromine solution to the β-keto ester solution. The reaction with the enol is very fast.

-

Immediately after the addition of bromine, add an excess of a β-naphthol or allyl alcohol solution to quench the unreacted bromine.

-

Add a solution of potassium iodide to the mixture. The remaining unreacted bromine (from the initial excess) will oxidize the iodide to iodine.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue-black color.

-

Perform a blank titration using the same procedure but without the β-keto ester to determine the initial amount of bromine.

-

-

Calculation:

-

The difference in the volume of sodium thiosulfate solution used for the blank and the sample titrations corresponds to the amount of bromine that reacted with the enol.

-

From the stoichiometry of the reaction (1 mole of enol reacts with 1 mole of Br₂), calculate the moles of enol present in the sample.

-

Calculate the percentage of the enol tautomer based on the initial mass of the β-keto ester.

-

Tautomerism in Drug Discovery and Development

The keto-enol tautomerism of β-keto esters is not merely a chemical curiosity; it has profound implications in the field of drug discovery and development. The ability of a molecule to exist in different tautomeric forms can significantly affect its pharmacological properties, including receptor binding, membrane permeability, and metabolic stability.[4]

Tautomers and Receptor Binding

The specific tautomeric form of a drug molecule can be critical for its interaction with a biological target. The keto and enol forms have different shapes, hydrogen bonding capabilities, and electronic distributions, leading to different binding affinities for a receptor's active site. In some cases, only one tautomer is active, while the other is inactive or even exhibits off-target effects. Understanding and controlling the tautomeric equilibrium can therefore be a key strategy in drug design.

β-Keto Esters as Enzyme Inhibitors

The structural features of β-keto esters make them attractive scaffolds for the design of enzyme inhibitors. The enol form, or the corresponding enolate, can act as a transition state analog for enzymatic reactions involving tetrahedral intermediates.[5] For example, β-keto esters have been explored as inhibitors of serine proteases, where the enol or enolate can mimic the tetrahedral intermediate formed during peptide bond hydrolysis.

Figure 3: β-Keto ester enol/enolate as a transition state analog inhibitor.

Tautomerism and Prodrug Design

The interconversion between keto and enol forms can be exploited in prodrug design. A less active or more stable tautomer can be administered, which then converts to the active tautomer at the target site. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and half-life. The β-keto ester moiety can be incorporated into a larger molecule as a prodrug that releases the active compound upon tautomerization or enzymatic cleavage.

Case Study: β-Keto Esters in Antibacterial Drug Design

Recent research has focused on the design of β-keto esters as potential antibacterial agents. These compounds can act as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production.[2][6] The β-keto ester scaffold can mimic the natural signaling molecules, thereby disrupting bacterial communication and attenuating their pathogenicity. Spectroscopic characterization of these synthetic β-keto esters is crucial to confirm their tautomeric form, as this will influence their interaction with the target proteins.[2]

Conclusion

The keto-enol tautomerism of β-keto esters is a dynamic and influential phenomenon with far-reaching consequences in chemistry and pharmacology. A thorough understanding of the factors that govern this equilibrium, coupled with robust analytical methods for its quantification, is essential for researchers and drug development professionals. By harnessing the principles of tautomerism, scientists can design more effective synthetic strategies, develop novel therapeutics with improved efficacy and safety profiles, and unlock the full potential of this versatile class of molecules. The continued investigation into the subtleties of β-keto ester tautomerism promises to yield further advancements in both fundamental chemistry and applied medicinal science.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Stability of Methyl 3-(2-methylphenyl)-3-oxopropanoate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 3-(2-methylphenyl)-3-oxopropanoate is a β-keto ester, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of both a keto and an ester functional group separated by a methylene group confers unique reactivity upon these molecules. A critical aspect of their chemistry, particularly in contexts such as drug formulation or acidic reaction environments, is their stability.

Under acidic conditions, β-keto esters are susceptible to a two-stage degradation process: an initial hydrolysis of the ester to a β-keto acid, followed by a rapid decarboxylation of the acid intermediate to yield a ketone. The rate of these reactions is highly dependent on factors such as pH, temperature, and the specific substitution pattern of the molecule. For this compound, the presence of the ortho-methylphenyl group will influence the electronic and steric environment of the reactive centers.

This guide will provide a detailed examination of these degradation pathways. Due to the absence of specific, publicly available kinetic data for this compound, this document will leverage data from structurally related β-keto acids to provide a quantitative framework for understanding its likely stability profile.

Reaction Mechanism and Signaling Pathway

The degradation of this compound in an acidic aqueous medium proceeds via a well-established two-step mechanism:

-

Acid-Catalyzed Ester Hydrolysis: The process is initiated by the protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol and the formation of the corresponding β-keto acid, 3-(2-methylphenyl)-3-oxopropanoic acid. This reaction is reversible.

-

Decarboxylation: The resulting β-keto acid is inherently unstable. It can adopt a cyclic, six-membered transition state, which facilitates a pericyclic reaction. This results in the loss of carbon dioxide (decarboxylation) and the formation of an enol, which rapidly tautomerizes to the more stable ketone, 2'-methylacetophenone. This step is generally irreversible due to the formation of gaseous CO2.

Caption: Degradation pathway of this compound.

Quantitative Stability Data (Analogous Compounds)

While specific kinetic data for the hydrolysis and decarboxylation of this compound are not available, studies on other β-keto acids provide insight into the rates of the decarboxylation step, which is often rate-limiting in the overall degradation process under conditions where the β-keto acid intermediate does not accumulate. The table below presents first-order rate constants for the decarboxylation of several alkyl-substituted β-keto acids in aqueous solution.

It is anticipated that the presence of an aromatic ring, as in the case of the 2-methylphenyl group, will influence the rate of decarboxylation. The electronic effect of the ring and the steric hindrance from the ortho-methyl group may alter the stability of the cyclic transition state. However, the data below provides a useful baseline for the expected order of magnitude of the reaction rate.

| Compound (β-Keto Acid) | Temperature (°C) | Rate Constant (k, s⁻¹) |

| Acetoacetic Acid | 25 | 4.6 x 10⁻⁵ |

| 2-Methyl-3-oxobutanoic Acid | 25 | 1.2 x 10⁻⁴ |

| 2-Ethyl-3-oxobutanoic Acid | 25 | 9.8 x 10⁻⁵ |

| 2,2-Dimethyl-3-oxobutanoic Acid | 25 | 2.1 x 10⁻³ |

Note: Data is illustrative and sourced from studies on analogous compounds. Actual rates for this compound will require direct experimental determination.

Experimental Protocol: Determination of Acidic Stability

The following protocol outlines a general method for determining the rate of acid-catalyzed hydrolysis of this compound. The method is based on monitoring the formation of the carboxylic acid product over time via titration.

4.1. Materials and Reagents

-

This compound

-

Hydrochloric acid (HCl), standardized solution (e.g., 1 M)

-

Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)

-

Phenolphthalein indicator solution

-

Deionized water

-

Thermostated water bath

-

Conical flasks

-

Pipettes and burette

-

Stopwatch

4.2. Procedure

-

Reaction Setup: Prepare a solution of this compound in a suitable solvent (e.g., a water/co-solvent mixture if solubility is low) and a separate solution of the acid catalyst (e.g., 1 M HCl). Allow both solutions to equilibrate to the desired reaction temperature in a thermostated water bath.

-

Initiation of Reaction: To start the reaction, mix known volumes of the ester and acid solutions in a reaction vessel. Start the stopwatch immediately upon mixing.

-

Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

-

Quenching: Immediately add the aliquot to a conical flask containing ice-cold deionized water. This will significantly slow down the reaction rate, effectively quenching the reaction for the purpose of titration.

-

Titration: Add a few drops of phenolphthalein indicator to the quenched sample. Titrate the sample with a standardized solution of NaOH until a persistent pink endpoint is observed. The volume of NaOH used corresponds to the total amount of acid (HCl catalyst + formed carboxylic acid) present in the aliquot.

-

Data Analysis:

-

The concentration of the formed carboxylic acid at each time point is proportional to (V_t - V_0), where V_t is the volume of NaOH used at time 't' and V_0 is the volume of NaOH used at time t=0 (which corresponds to the HCl catalyst).

-

The concentration of the remaining ester at time 't' is proportional to (V_∞ - V_t), where V_∞ is the volume of NaOH used after the reaction has gone to completion (can be determined by heating a sample to drive the reaction to completion or by calculation based on the initial ester concentration).

-

Plot ln(V_∞ - V_t) versus time. If the reaction follows first-order kinetics, this plot will be a straight line with a slope of -k, where k is the observed rate constant.

-

Solubility of Methyl 3-(2-methylphenyl)-3-oxopropanoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-(2-methylphenyl)-3-oxopropanoate, a beta-keto ester of interest in organic synthesis and drug discovery. Due to the limited availability of direct solubility data for this specific compound, this guide presents information on closely related analogs to infer its solubility profile. Furthermore, detailed experimental protocols for both solubility determination and a representative synthesis are provided to facilitate laboratory work.

Physicochemical Properties and Solubility Profile

This compound is a derivative of methyl 3-oxo-3-phenylpropanoate, featuring a methyl group on the ortho position of the phenyl ring. This substitution is expected to influence its solubility characteristics. The presence of both a polar ester group and a largely nonpolar aromatic ring suggests that its solubility will be highest in solvents of intermediate polarity.

Solubility Data of Analogous Compounds

| Compound | Solvent | Solubility |

| Methyl 3-oxo-3-phenylpropanoate | Acetonitrile | ≥10 mg/mL |

| Methyl 3-oxovalerate | Water | Slightly soluble |

Table 1: Solubility data for compounds structurally related to this compound.

Based on these analogs, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetonitrile, and limited solubility in highly polar protic solvents like water. Its solubility in other common organic solvents such as alcohols, ethers, and chlorinated solvents is expected to be moderate to high, depending on the specific solvent.

Experimental Protocols

Determination of Solubility

The following is a general protocol for determining the solubility of an organic compound in various solvents. This method can be readily adapted for this compound.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrumentation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for a short period to ensure initial dispersion.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Synthesis of this compound via Claisen Condensation

The most common method for the synthesis of β-keto esters is the Claisen condensation. The following is a representative protocol for the synthesis of a structurally similar compound, which can be adapted for the target molecule.

Reaction: Methyl 2-methylbenzoate + Methyl acetate → this compound

Materials:

-

Methyl 2-methylbenzoate

-

Methyl acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

-

Add anhydrous THF to the flask to create a suspension of sodium hydride.

-

-

Addition of Reagents:

-

In a separate flask, prepare a solution of methyl 2-methylbenzoate (1.0 equivalent) and methyl acetate (1.2 equivalents) in anhydrous THF.

-

Add this solution dropwise to the stirred suspension of sodium hydride in THF at a controlled temperature (e.g., 0 °C or room temperature).

-

-

Reaction and Workup:

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of a dilute aqueous solution of HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.

-

Visualizations

The following diagrams illustrate the key processes described in this guide.

Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 3-(2-methylphenyl)-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antipyretic, antimicrobial, and antitumor properties.[1] A key synthetic route to these valuable scaffolds involves the cyclocondensation reaction between a β-keto ester and a hydrazine derivative. This document provides detailed application notes and protocols for the synthesis of 3-(2-methylphenyl)-5-pyrazolone from methyl 3-(2-methylphenyl)-3-oxopropanoate, a representative β-keto ester. The resulting compound and its derivatives are of particular interest as potential therapeutic agents, notably as inhibitors of cyclooxygenase (COX) enzymes.

Applications in Drug Development

The 3-(2-methylphenyl)-5-pyrazolone scaffold serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The primary applications of these derivatives in drug development are centered on their anti-inflammatory and analgesic properties, which are often attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2.

Anti-inflammatory and Analgesic Agents:

Pyrazolone-containing compounds are known to be effective non-steroidal anti-inflammatory drugs (NSAIDs).[1] The mechanism of action for many of these compounds involves the inhibition of prostaglandin synthesis by blocking the active site of COX enzymes. Selective inhibition of COX-2 over COX-1 is a key objective in modern drug design to minimize gastrointestinal side effects associated with traditional NSAIDs. The 3-(2-methylphenyl) substituent can be systematically modified to optimize potency and selectivity for COX-2.

Anticancer Agents:

Emerging research has highlighted the potential of pyrazole-based COX-2 inhibitors as anticancer agents.[2] Overexpression of COX-2 is observed in various types of cancers, and its inhibition can impede tumor growth and angiogenesis.

Other Therapeutic Areas:

The pyrazolone core is also found in compounds with antimicrobial, anticonvulsant, and antidepressant activities, making it a privileged scaffold in medicinal chemistry.

Quantitative Data: COX Inhibition

The following table summarizes the in vitro cyclooxygenase inhibition data for a selection of pyrazolone derivatives, demonstrating their potential as selective COX-2 inhibitors.

| Compound Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| Celecoxib (Reference) | 2.51 | 2.16 | 1.16 |

| Compound 5f | 14.34 | 1.50 | 9.56[3] |

| Compound 6e | - | 2.51 | -[3] |

| Compound 6f | 9.56 | 1.15 | 8.31[3] |

| Compound 11 | - | 0.043 | -[2] |

| Compound 12 | - | 0.049 | -[2] |

| Compound 15 | - | 0.045 | -[2] |

Experimental Protocols

Synthesis of 3-(2-methylphenyl)-5-pyrazolone

This protocol describes the synthesis of 3-(2-methylphenyl)-5-pyrazolone via the cyclocondensation of this compound with hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.92 g, 10 mmol).

-

Add 20 mL of glacial acetic acid to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Slowly add hydrazine hydrate (0.63 mL, 10 mmol, 80% solution) to the reaction mixture dropwise using a dropping funnel. An exothermic reaction may be observed.

-

Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water (2 x 20 mL) to remove any residual acetic acid and unreacted hydrazine hydrate.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-(2-methylphenyl)-5-pyrazolone.

-

Dry the purified product in a vacuum oven at 50-60 °C.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point and yield.

Visualizations

Pyrazolone Synthesis Workflow

Caption: A workflow diagram illustrating the key steps in the synthesis of 3-(2-methylphenyl)-5-pyrazolone.

COX-2 Inhibition Signaling Pathway

Caption: The signaling pathway of COX-2-mediated inflammation and its inhibition by 3-(2-methylphenyl)-5-pyrazolone derivatives.

References

- 1. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 3-(2-methylphenyl)-5-pyrazolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of β-keto esters with hydrazine and its derivatives is a cornerstone in heterocyclic chemistry, providing a robust and efficient pathway to synthesize pyrazolones.[1] These five-membered heterocyclic compounds are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry and material science. Pyrazolone derivatives are known to exhibit a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties.[2][3] Notably, the drug Edaravone (1-phenyl-3-methyl-5-pyrazolone) is utilized in the treatment of stroke and amyotrophic lateral sclerosis (ALS), highlighting the therapeutic significance of this chemical class.[4] Furthermore, pyrazolones serve as versatile intermediates in the synthesis of dyes, liquid crystals, and thermally stable polymers.[1]

This document provides detailed application notes and a generalized experimental protocol for the synthesis of 3-(2-methylphenyl)-5-pyrazolone from the reaction of Methyl 3-(2-methylphenyl)-3-oxopropanoate with hydrazine hydrate.

Reaction Principle

The synthesis of 3-(2-methylphenyl)-5-pyrazolone from this compound and hydrazine is a classic condensation-cyclization reaction. The mechanism initiates with a nucleophilic attack of the hydrazine on the ester carbonyl group of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring. This method is highly regarded for its efficiency and broad applicability in the synthesis of variously substituted pyrazolones.[1]

Applications in Drug Development

The pyrazolone core is a key pharmacophore in a multitude of biologically active compounds. The substituent at the 3-position of the pyrazolone ring, in this case, the 2-methylphenyl group, can significantly influence the pharmacological profile of the resulting molecule. Researchers in drug development can utilize this scaffold to:

-

Develop Novel Therapeutic Agents: By modifying the 2-methylphenyl ring or other positions of the pyrazolone, new analogues can be synthesized and screened for a variety of therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesized 3-(2-methylphenyl)-5-pyrazolone can serve as a parent compound for SAR studies to understand how different functional groups affect biological activity.

-

Precursors for Fused Heterocyclic Systems: Pyrazolones are valuable precursors for the synthesis of more complex, fused heterocyclic systems, which are also of significant interest in medicinal chemistry.[2][3]

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of pyrazolones from β-keto esters and hydrazine.[2]

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Absolute Ethanol

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Ice bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-